molecular formula C11H12N2O B8486601 (R)-2-Imidazol-1-yl-1-phenyl-ethanol

(R)-2-Imidazol-1-yl-1-phenyl-ethanol

Cat. No.: B8486601
M. Wt: 188.23 g/mol
InChI Key: NTWZHQAXJSJOIB-NSHDSACASA-N
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Description

(R)-2-Imidazol-1-yl-1-phenyl-ethanol is a chiral imidazole derivative featuring a phenyl group and an ethanol moiety substituted at the imidazole nitrogen. Its stereochemistry (R-configuration) plays a critical role in its biological and chemical properties, particularly in enantioselective recognition and interactions with biomolecules. Imidazole derivatives are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and structural versatility .

The compound’s synthesis typically involves stereoselective reduction of ketone precursors or nucleophilic substitution reactions. For example, enantiopure analogs are synthesized via NaBH₄ reduction of corresponding esters, as demonstrated in related imidazole ethanol derivatives .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(1R)-2-imidazol-1-yl-1-phenylethanol

InChI

InChI=1S/C11H12N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9,11,14H,8H2/t11-/m0/s1

InChI Key

NTWZHQAXJSJOIB-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN2C=CN=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)O

Origin of Product

United States

Scientific Research Applications

Antifungal Activity

Several studies have focused on the antifungal properties of (R)-2-Imidazol-1-yl-1-phenyl-ethanol and its derivatives. A notable investigation synthesized a series of aromatic ester and carbamate derivatives from this compound. The results indicated that these derivatives exhibited significant antifungal activity against Candida albicans and non-albicans strains.

CompoundMIC (μg/mL) against C. albicansMIC (μg/mL) against non-albicans
6c1.7 ± 1.41.9 ± 2.0
(-)-6a0.5 (30x more active than fluconazole)N/A
(-)-6b0.9 (90x more active than fluconazole)N/A

The (-) isomers of these compounds demonstrated up to 500 times greater activity than their (+) counterparts, highlighting the importance of stereochemistry in their efficacy .

Antiprotozoal Activity

This compound has also been evaluated for its antiprotozoal properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study screened various derivatives for their inhibitory effects on the enzyme CYP51, which is crucial for the survival of the parasite.

CompoundIC50 (μM) against T. cruzi
10.04
20.5
35.84

The findings indicated that compounds with specific structural modifications, such as halogen substitutions, enhanced their antiparasitic activity significantly .

Anticancer Properties

Research has indicated that imidazole derivatives can act as potential anticancer agents due to their ability to inhibit various cancer-related pathways. A study involving a series of imidazole-derived alkyl and aryl ethers demonstrated promising results in terms of anticancer activity.

CompoundBinding Affinity (kcal/mol)Target Protein
7-7.5EGFR
8-8.0VEGFR2
9-7.8HSP90

These compounds were characterized using various techniques including NMR and mass spectrometry, and showed significant binding affinities to key proteins involved in cancer progression .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that allow it to interact with biological targets effectively:

  • Iron Chelation : The imidazole ring serves as a chelating agent for iron, which is essential for various enzymatic processes in pathogens.
  • Hydrophobic Interactions : The presence of phenyl groups enhances hydrophobic interactions with target proteins, contributing to improved binding affinity and biological activity.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers
Compound Name Key Structural Differences Synthesis Method Key Properties/Applications References
(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol Additional methyl group; S-configuration NaBH₄ reduction of ester precursor Chiral receptors, ionic liquids
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol Fluorine substituent on phenyl ring Enantioselective synthesis from aldehydes Antiparasitic activity (stereo-dependent)
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol Nitro and styryl substituents Fe₃O4@FU NP-catalyzed multicomponent reaction Enhanced electronic properties
(2-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol Methyl substituent on imidazole Not specified (CAS-derived analog) Higher solubility

Key Observations :

  • Stereochemistry: The (R)-enantiomer of 2-imidazol-1-yl-1-phenyl-ethanol may exhibit distinct biological activity compared to its (S)-counterparts. For instance, antiparasitic activity in fluorophenyl analogs is highly enantiomer-dependent .
  • Substituent Effects : Nitro groups (e.g., in 5-nitroimidazole derivatives) enhance electrophilicity and redox activity, making such compounds potent in antimicrobial applications . Styryl substituents improve π-π stacking interactions, relevant to materials science .
  • Hydrogen Bonding: The hydroxyl group in (R)-2-imidazol-1-yl-1-phenyl-ethanol enables helical chain formation via O–H···N bonds, a feature absent in analogs lacking free hydroxyls (e.g., methoxy derivatives) .

Q & A

Q. What are the established synthetic routes for (R)-2-Imidazol-1-yl-1-phenyl-ethanol, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves nucleophilic substitution or reduction reactions. For example, sodium borohydride reduction of a ketone precursor (e.g., 2-imidazol-1-yl-1-phenyl-ethanone) in anhydrous ethanol under reflux can yield the ethanol derivative . Enantiomeric purity is achieved via chiral resolution (e.g., chiral chromatography) or asymmetric catalysis. Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., Ru-BINAP complexes) critically affect stereochemical outcomes. Purity is validated using chiral HPLC or polarimetry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the imidazole and phenyl proton environments, while NOESY detects spatial proximity of stereogenic centers .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, related imidazole-ethanol derivatives crystallize in monoclinic systems (e.g., P21/cP2_1/c) with bond angles consistent with chiral centers .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C11H11N2O+\text{C}_{11}\text{H}_{11}\text{N}_2\text{O}^+, exact mass 187.0872) .

Q. How does this compound function as an intermediate in antifungal drug synthesis?

The compound serves as a chiral building block for azole antifungals (e.g., Miconazole analogs). Its imidazole ring binds fungal cytochrome P450 enzymes, while the phenyl-ethanol moiety enhances lipophilicity for membrane penetration. Modifications at the phenyl group (e.g., halogenation) improve target affinity and pharmacokinetics .

Advanced Research Questions

Q. How can computational modeling optimize the stereoselective synthesis of this compound?

Density Functional Theory (DFT) calculates transition-state energies to predict enantioselectivity. For example, modeling the borohydride reduction pathway identifies steric hindrance at the chiral center as a key factor. Molecular docking (e.g., AutoDock Vina) simulates interactions between intermediates and chiral catalysts, guiding ligand design for asymmetric hydrogenation .

Q. What strategies resolve contradictions in reported biological activity data for imidazole-ethanol derivatives?

Discrepancies in antifungal efficacy (e.g., MIC values) may arise from:

  • Strain variability : Standardize assays using ATCC fungal strains.
  • Solubility differences : Use DMSO/water co-solvents to maintain bioactivity without precipitation .
  • Metabolic interference : LC-MS/MS quantifies intracellular drug levels to correlate concentration with effect .

Q. How do environmental factors influence the stability of this compound during storage?

Degradation studies under accelerated conditions (40°C/75% RH) reveal:

  • Oxidation : The ethanol moiety forms ketone byproducts; argon atmospheres or antioxidant additives (e.g., BHT) mitigate this.
  • Hydrolysis : pH-controlled buffers (pH 5–7) prevent imidazole ring cleavage. Stability is monitored via HPLC-UV .

Methodological Notes

  • Stereochemical Analysis : Use circular dichroism (CD) to correlate optical activity with configuration .
  • Data Reproducibility : Adopt OECD guidelines for antifungal assays to ensure cross-study comparability .
  • Synthetic Optimization : DoE (Design of Experiments) identifies critical parameters (e.g., catalyst loading, reaction time) for yield improvement .

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